molecular formula C17H15FN2O3 B2708167 2-(2-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide CAS No. 921774-37-0

2-(2-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

Cat. No. B2708167
CAS RN: 921774-37-0
M. Wt: 314.316
InChI Key: OWJSZVZMRHRWLX-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, also known as FIIN-1, is a small molecule inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family. This molecule has been shown to have potential therapeutic applications in the treatment of various cancers, including lung cancer, breast cancer, and glioblastoma. In

Scientific Research Applications

Photoreactions and Solvent Effects

Studies on related compounds, such as flutamide, have investigated their photoreactions in various solvents, revealing differences in the chemical behavior depending on the solvent environment. These findings have implications for understanding the stability and reactivity of similar compounds under different conditions, which can be crucial for their application in scientific research, especially in photochemistry and drug formulation studies (Watanabe, Fukuyoshi, & Oda, 2015).

Antimicrobial Activity

Research on derivatives of 2-oxoindoline, closely related to the compound , has shown promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, emphasizing the importance of structural modifications to enhance biological activity (Debnath & Ganguly, 2015).

Anticonvulsant and Antidepressant Effects

Derivatives of 2-oxoindolin, such as 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide, have been synthesized and evaluated for their anticonvulsive and antidepressant activities. These studies highlight the potential therapeutic applications of these compounds in treating neurological disorders (Zhen et al., 2015).

Antioxidant Properties

Research on phenolic derivatives, including acetaminophen and salicylate, has explored their role as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. This line of research is relevant for understanding the antioxidant properties of related compounds and their potential applications in preventing oxidative stress-related diseases (Dinis, Maderia, & Almeida, 1994).

Peripheral Benzodiazepine Receptor Ligands

The synthesis and evaluation of novel compounds for their binding affinity to peripheral benzodiazepine receptors (PBR) indicate potential applications in neuroimaging and the study of neurological diseases. For example, radioligands like [18F]FMDAA1106 and [18F]FEDAA1106 have been developed for PBR, showcasing the broader research interest in exploring the function and therapeutic targeting of PBR (Zhang et al., 2003).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-20-14-7-6-12(8-11(14)9-17(20)22)19-16(21)10-23-15-5-3-2-4-13(15)18/h2-8H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJSZVZMRHRWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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